cis-tert-Butyl 5,6-dihydroxyhexahydro-1H-isoindole-2(3H)-carboxylate
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Overview
Description
cis-tert-Butyl 5,6-dihydroxyhexahydro-1H-isoindole-2(3H)-carboxylate: is an organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-tert-Butyl 5,6-dihydroxyhexahydro-1H-isoindole-2(3H)-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoindole Core: The initial step involves the cyclization of a suitable precursor to form the isoindole core. This can be achieved through a condensation reaction between an aromatic aldehyde and an amine.
Introduction of tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a strong base such as sodium hydride.
Carboxylation: The carboxylate group can be introduced through carboxylation of the isoindole ring using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the carboxylate moiety, converting it to an alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a strong base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
cis-tert-Butyl 5,6-dihydroxyhexahydro-1H-isoindole-2(3H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of cis-tert-Butyl 5,6-dihydroxyhexahydro-1H-isoindole-2(3H)-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 5,6-dihydroxyhexahydro-1H-isoindole-2(3H)-carboxylate: Lacks the cis configuration.
cis-tert-Butyl 5,6-dihydroxyhexahydro-1H-isoindole-2(3H)-carboxamide: Contains a carboxamide group instead of a carboxylate group.
cis-tert-Butyl 5,6-dihydroxyhexahydro-1H-isoindole-2(3H)-carboxylic acid: Contains a carboxylic acid group instead of a carboxylate group.
Uniqueness
The unique combination of functional groups in cis-tert-Butyl 5,6-dihydroxyhexahydro-1H-isoindole-2(3H)-carboxylate, particularly the cis configuration, contributes to its distinct chemical properties and potential applications. This configuration can influence the compound’s reactivity, biological activity, and overall stability.
Properties
IUPAC Name |
tert-butyl (3aR,7aS)-5,6-dihydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-6-8-4-10(15)11(16)5-9(8)7-14/h8-11,15-16H,4-7H2,1-3H3/t8-,9+,10?,11? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYQIUUXRYFEQD-IXBNRNDTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C(CC2C1)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC(C(C[C@H]2C1)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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